Cas no 2448341-44-2 ((S)-3-(Tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole)

(S)-3-(Tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole structure
2448341-44-2 structure
Product Name:(S)-3-(Tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
CAS No:2448341-44-2
MF:C23H31O3P
MW:386.46420788765
MDL:MFCD32641148
CID:5039718
PubChem ID:90004586
Update Time:2026-02-28

(S)-3-(Tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole Chemical and Physical Properties

Names and Identifiers

    • (S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
    • MFCD32641148
    • (S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)
    • SCHEMBL15520459
    • (3S)-3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2H-1,3-benzoxaphosphole
    • 2448341-44-2
    • E74925
    • (S)-3-(Tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
    • MDL: MFCD32641148
    • Inchi: 1S/C23H31O3P/c1-15(2)25-18-11-9-12-19(26-16(3)4)21(18)17-10-8-13-20-22(17)27(14-24-20)23(5,6)7/h8-13,15-16H,14H2,1-7H3/t27-/m1/s1
    • InChI Key: JPJPMJVRCYAVEU-HHHXNRCGSA-N
    • SMILES: [P@]1(COC2C=CC=C(C3C(=CC=CC=3OC(C)C)OC(C)C)C1=2)C(C)(C)C

Computed Properties

  • Exact Mass: 386.20108184g/mol
  • Monoisotopic Mass: 386.20108184g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 455
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 27.7

(S)-3-(Tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole Pricemore >>

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(S)-3-(Tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2448341-44-2)(S)-3-(Tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
Order Number:A1008753
Stock Status:in Stock
Quantity:250mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:08
Price ($):301.0
Email:sales@amadischem.com

(S)-3-(Tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole Related Literature

Additional information on (S)-3-(Tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

The Comprehensive Overview of (S)-3-(Tert-Butyl)-4-(2,6-Diisopropoxyphenyl)-2,3-Dihydrobenzo[d][1,3]Oxaphosphole

Introduction to (S)-3-(Tert-Butyl)-4-(2,6-Diisopropoxyphenyl)-2,3-Dihydrobenzo[d][1,3]Oxaphosphole

The compound (S)-3-(Tert-Butyl)-4-(2,6-Diisopropoxyphenyl)-2,3-Dihydrobenzo[d][1,3]Oxaphosphole with CAS No. 2448-341-44-2 is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features and potential therapeutic applications. The molecule's structure incorporates a benzo[d][1,3]oxaphosphole ring system, which is a rare and valuable framework in drug design due to its ability to modulate biological targets effectively.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, particularly focusing on its stereochemistry. The (S) configuration at the chiral center plays a critical role in determining the compound's pharmacokinetic properties and biological activity. Researchers have utilized state-of-the-art methodologies, including asymmetric catalysis and enantioselective synthesis, to produce this compound with high enantiomeric excess. These achievements underscore the importance of stereochemistry in drug development and highlight the potential of this compound as a lead molecule for future therapeutics.

Structural Analysis and Synthesis

The molecular architecture of (S)-3-(Tert-Butyl)-4-(2,6-Diisopropoxyphenyl)-2,3-Dihydrobenzo[d][1,3]Oxaphosphole is characterized by a benzo[d][1,3]oxaphosphole core. This core consists of a benzene ring fused to an oxaphosphole ring system, which includes an oxygen atom and a phosphorus atom. The presence of these heteroatoms introduces unique electronic properties that can influence the compound's interaction with biological targets.

Attached to the benzo[d][1,3]oxaphosphole core are two substituents: a tert-butyl group at position 3 and a 2,6-diisopropoxyphenyl group at position 4. These substituents are strategically positioned to enhance the compound's stability and bioavailability while minimizing potential side effects. The tert-butyl group contributes steric bulk, which can improve the molecule's solubility and pharmacokinetic profile. Meanwhile, the 2,6-diisopropoxyphenyl group introduces additional electronic effects that may modulate the compound's activity at specific biological targets.

The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Key steps include the formation of the benzo[d][1,3]oxaphosphole ring system through oxidative coupling reactions and the subsequent installation of the substituents via nucleophilic aromatic substitution or other suitable methods. The use of chiral catalysts has been pivotal in achieving the desired stereochemistry at the chiral center.

Pharmacological Properties and Biological Activity

Recent studies have explored the pharmacological properties of (S)-3-(Tert-Butyl)-4-(2,6-Diisopropoxyphenyl)-2,3-Dihydrobenzo[d][1,3]Oxaphosphole, revealing promising biological activity across multiple therapeutic areas. Preclinical data indicate that this compound exhibits potent inhibitory activity against several enzyme targets associated with neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

One notable finding is its ability to inhibit acetylcholinesterase (AChE), an enzyme whose overactivity is linked to cognitive decline in Alzheimer's disease. The compound's AChE inhibitory activity has been compared to that of donepezil, a widely prescribed medication for Alzheimer's disease. Additionally, preliminary studies suggest that this compound may also possess anti-inflammatory properties due to its ability to modulate cyclooxygenase (COX) enzymes.

The stereochemistry of this compound plays a crucial role in its biological activity. The (S) configuration has been shown to enhance selectivity for specific targets while reducing off-target effects. This highlights the importance of stereochemical control in drug design and underscores the potential of this compound as a lead molecule for developing next-generation therapeutics.

Applications in Drug Development

The unique combination of structural features and pharmacological properties makes (S)-3-(Tert-Butyl)-4-(2,6-Diisopropoxyphenyl)-2

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2448341-44-2)(S)-3-(Tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
A1008753
Purity:99%
Quantity:250mg
Price ($):301.0
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